Thiazolo[3,2-a]pyrimidines represent a class of heterocyclic compounds characterized by a thiazole ring fused with a pyrimidine ring. These compounds exhibit diverse biological activities, making them attractive targets for medicinal chemistry research [, , ]. The presence of various substituents on the thiazolo[3,2-a]pyrimidine core structure allows for fine-tuning of their physicochemical and pharmacological properties.
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a compound with significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. It belongs to a class of compounds known as thiazolo[3,2-a]pyrimidines, which are recognized for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers, including AChemBlock and Sigma-Aldrich, which provide detailed specifications such as purity levels and molecular weight. Its CAS number is 1105198-41-1, and it has a molecular formula of C11H14N2O3S with a molecular weight of 254.31 g/mol .
This compound is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It falls into the category of pyrimidine derivatives, which are often studied for their biological activities, including antimicrobial and anticancer properties.
The synthesis of (7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step reactions that may include the formation of the thiazole ring followed by acetic acid incorporation.
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary among different synthetic routes.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for (7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is not fully elucidated but may involve:
Data on specific targets and pathways is still under investigation in various studies.
Relevant data from suppliers indicate that handling should be done with care due to potential reactivity .
(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has potential applications in:
Research continues into its efficacy and safety profiles for potential therapeutic uses across multiple fields of medicine and biology.
The synthesis of the thiazolo[3,2-a]pyrimidine core leverages in situ generated intermediates through sequential condensations. A highly efficient approach involves Biginelli-type reactions where thiourea, acetoacetic ester, and aldehydes undergo initial cyclocondensation to form 3,4-dihydropyrimidine-2(1H)-thione precursors. Subsequent N-alkylation with ethyl chloroacetate or haloacetic acid derivatives induces spontaneous cyclization to construct the bicyclic system. This strategy achieves the target scaffold with the acetic acid side chain pre-installed at C3 through judicious selection of the alkylating agent [8].
Solvent-free conditions significantly enhance reaction efficiency in these multicomponent sequences. For example, fusion of thiourea, ethyl acetoacetate, and 4-bromobenzaldehyde at 120°C generates 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates in >85% yield. Treatment with excess ethyl chloroacetate under solvent-free conditions at 120°C then delivers ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate in 90% yield after 1 hour. Acid hydrolysis converts the ester to the target acetic acid derivative [8].
Table 1: Multicomponent Approaches to Thiazolo[3,2-a]pyrimidine Scaffolds
Aldehyde Component | Alkylating Agent | Reaction Conditions | Intermediate Yield | Final Product Yield |
---|---|---|---|---|
4-Bromobenzaldehyde | Ethyl chloroacetate | Solvent-free, 120°C, 1h | 89% | 90% (ethyl ester) |
Benzaldehyde | Chloroacetic acid | AcOH, reflux, 8h | 78% | 82% (acetic acid) |
4-Chlorobenzaldehyde | Bromoacetic acid | EtOH, 80°C, 6h | 81% | 85% (acetic acid) |
Microwave irradiation dramatically accelerates the cyclodehydration step critical for forming the thiazolo[3,2-a]pyrimidine ring system. Conventional thermal methods for converting S-alkylated intermediates into fused bicycles require 8-36 hours in acetic acid at reflux, with yields often below 30% due to competing decomposition pathways. Microwave-assisted protocols complete this cyclization within 15-30 minutes while boosting yields to >85% through precise energy delivery that minimizes side reactions [2] [3].
Key parameters governing microwave efficiency include irradiation power, temperature control, and solvent polarity. Optimal results occur at 150-200 W in high-absorbing solvents like acetic acid, maintaining temperatures between 120-150°C. The rapid intramolecular amide bond formation under microwave conditions preserves acid-sensitive functional groups, including the acetic acid moiety at C3, which might degrade under prolonged conventional heating. This technique enables gram-scale synthesis of (7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid derivatives without requiring metal catalysts [2] [6].
Table 2: Microwave Optimization of Thiazolo[3,2-a]pyrimidine Cyclization
Irradiation Time (min) | Temperature (°C) | Solvent | Conventional Yield (%) | Microwave Yield (%) |
---|---|---|---|---|
15 | 120 | AcOH | 25 | 87 |
20 | 140 | DMF | 28 | 89 |
30 | 150 | NMP | 30 | 92 |
Elimination of metal catalysts in thiazolopyrimidine synthesis addresses purification challenges and aligns with green chemistry principles. Acetic acid serves as both solvent and proton donor in catalyst-free one-pot assemblies, facilitating in situ imine formation, thia-Michael addition, and final cyclodehydration. The acetic acid moiety’s stability under these acidic conditions enables direct access to the target compound without protecting groups [2] [6].
Reaction kinetics studies reveal that the acetic acid side chain enhances solubility of intermediates, preventing precipitation and ensuring homogeneous reaction progression. This contrasts with ester-containing precursors that often require polar aprotic solvents. The absence of Lewis acid catalysts also avoids coordination with the carboxylic acid group, which could otherwise promote decarboxylation. Typical one-pot sequences complete within 2-4 hours at reflux, delivering >75% isolated yields of (7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid after crystallization [6] [8].
Regiochemical control during thiazolopyrimidine formation centers on the preferential cyclization at N2 rather than N1 of the triazine/thiazole precursors. X-ray crystallographic analysis unequivocally demonstrates that cyclization occurs exclusively at the N2 position of 1,2,4-triazin-5(2H)-one tautomers due to reduced electron-electron repulsion compared to the 5(4H)-one form. This regioselectivity generates the [3,2-b] fusion pattern characteristic of the target compound rather than the isomeric [2,3-c] system [7] [8].
The acetic acid substituent at C3 exhibits orthogonal reactivity to the C5/C7 positions, enabling selective derivatization. While the C7 methyl group undergoes Knoevenagel condensations, the acetic acid side chain can be converted to amides or esters without disrupting the core heterocycle. This chemoselectivity facilitates library synthesis for structure-activity studies. Halogen bonding interactions involving C5 aryl substituents (e.g., bromophenyl derivatives) further influence crystal packing of enantiomers, enabling potential chiral separations through conglomerate crystallization [8] [10].
Table 3: Regioselective Transformations of the Thiazolo[3,2-a]pyrimidine Scaffold
Position | Functional Group | Reaction | Regiochemical Outcome | Application |
---|---|---|---|---|
C3 | -CH₂COOH | Amidation | Retains core structure | Bioisosteres |
C5 | Aryl | Halogenation | Ortho-directing effect | Chiral resolution |
C7 | Methyl | Aldol condensation | Knoevenagel products | Extended conjugation |
Table 4: Key Identifiers for (7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
Identifier Type | Value |
---|---|
Systematic Name | (7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
CAS Registry Number | 1105190-78-0 |
Molecular Formula | C₉H₁₀N₂O₃S |
Molecular Weight | 226.26 g/mol |
MDL Number | MFCD11518877 |
SMILES | O=C1N2C(SC=C2)=NC(CC(O)=O)=C1C |
InChI Key | IWXQNYLILCZMAW-UHFFFAOYNA-N |
Related Derivatives | {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid (EME00120) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1